molecular formula C19H27N5O3 B2531702 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1172336-80-9

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2531702
CAS RN: 1172336-80-9
M. Wt: 373.457
InChI Key: FBMHOTJUQDNTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as the N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, involves a Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles . This method could potentially be adapted for the synthesis of the compound by changing the starting materials to include the appropriate substituents on the pyrazole and pyrimidinyl rings.

Molecular Structure Analysis

The molecular structure of related compounds, such as the derivatives of 3-(pyrazol-1-yl)propanamide (PPA), has been studied using X-ray diffraction . These studies have shown that small changes in the substituents can lead to significant differences in the supramolecular structures formed by these compounds. For the compound , similar structural analysis would be necessary to determine its conformation and how it might interact with its environment or potential biological targets.

Chemical Reactions Analysis

The related compounds have been shown to react with palladium(II) chloride to form trans-PdCl2(L)2 complexes . This suggests that the compound might also be able to coordinate to metal centers, which could be relevant for its potential use in catalysis or as a metallo-drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For instance, the presence of the pyrazole and pyrimidinyl rings could affect its acidity or basicity, while the propanamide group could influence its solubility and hydrogen bonding capability. The related compounds have been shown to form different supramolecular structures based on their substituents, which could also affect the compound's properties .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of pyrimidine and pyrazole derivatives, including those structurally related to the mentioned compound, has been explored for their insecticidal and antibacterial potential. These compounds have been prepared through microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, showing notable insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

Catalytic Actions and Ligand Preparation

Palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives, including compounds with structural similarities, have been synthesized. These studies reveal the potential of such compounds in forming supramolecular hydrogen-bonded chains and cyclic dimers, which could be significant in developing new materials or catalysts (Palombo et al., 2019).

Anticancer and Anti-inflammatory Activities

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown potential as anticancer agents, especially against HCT-116 and MCF-7 cell lines, and as inhibitors of the 5-lipoxygenase enzyme, suggesting their applicability in cancer and inflammation-related research (Rahmouni et al., 2016).

Antidepressant Properties

Research into derivatives of pyrazole compounds has identified potential antidepressants with reduced side effects compared to traditional medications. This indicates the value of exploring such chemical structures in the development of new therapeutic agents for mental health disorders (Bailey et al., 1985).

properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-11-12(2)21-19(22-18(11)26)24-14(4)16(13(3)23-24)7-8-17(25)20-10-15-6-5-9-27-15/h15H,5-10H2,1-4H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMHOTJUQDNTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCC3CCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

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